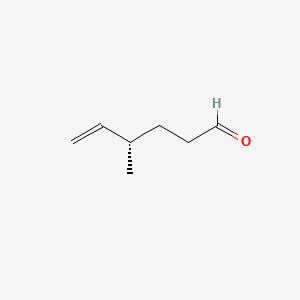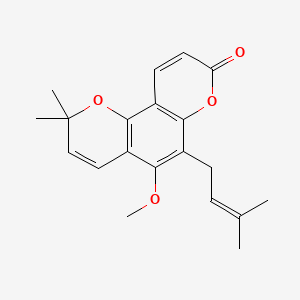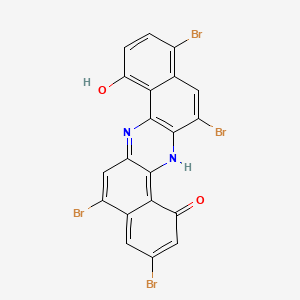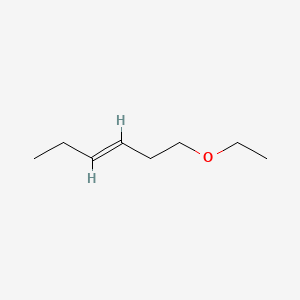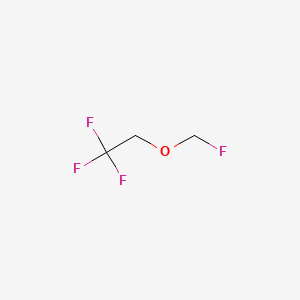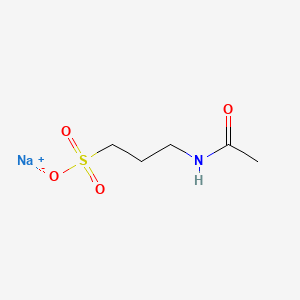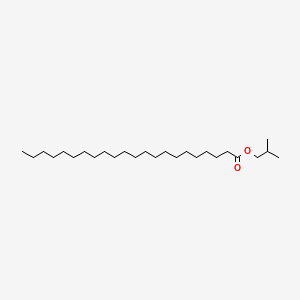
Isobutyl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl docosanoate, also known as docosanoic acid, isobutyl ester, is an organic compound with the molecular formula C26H52O2. It is an ester derived from docosanoic acid (behenic acid) and isobutanol. This compound is known for its applications in various fields, including cosmetics, lubricants, and pharmaceuticals, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobutyl docosanoate can be synthesized through the esterification reaction between docosanoic acid and isobutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where docosanoic acid and isobutanol are continuously fed into the system, and the ester is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl docosanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into docosanoic acid and isobutanol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the isobutyl group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), catalyst (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Docosanoic acid and isobutanol
Transesterification: New ester and isobutanol
Aplicaciones Científicas De Investigación
Isobutyl docosanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in chromatographic analysis and as a reactant in organic synthesis.
Biology: Studied for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Investigated for its use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics and personal care products, such as moisturizers and conditioners, due to its emollient properties.
Mecanismo De Acción
The mechanism of action of isobutyl docosanoate in biological systems involves its interaction with cell membranes. The ester can integrate into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. Additionally, its hydrophobic nature allows it to act as a barrier, protecting the skin from moisture loss when used in cosmetic formulations.
Comparación Con Compuestos Similares
Isobutyl docosanoate can be compared with other esters of docosanoic acid, such as:
- Methyl docosanoate
- Ethyl docosanoate
- Butyl docosanoate
Uniqueness
This compound is unique due to its specific combination of the isobutyl group and docosanoic acid, which imparts distinct physical and chemical properties. For instance, it has a higher molecular weight and different solubility characteristics compared to its methyl and ethyl counterparts. These properties make it particularly suitable for applications requiring long-chain esters with specific hydrophobicity and stability.
Propiedades
Número CAS |
26719-01-7 |
|---|---|
Fórmula molecular |
C26H52O2 |
Peso molecular |
396.7 g/mol |
Nombre IUPAC |
2-methylpropyl docosanoate |
InChI |
InChI=1S/C26H52O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(27)28-24-25(2)3/h25H,4-24H2,1-3H3 |
Clave InChI |
MLOOWFAQLIBHEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



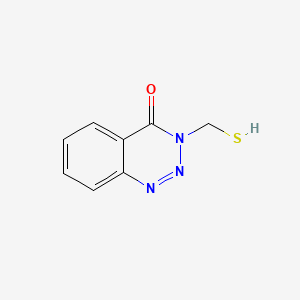
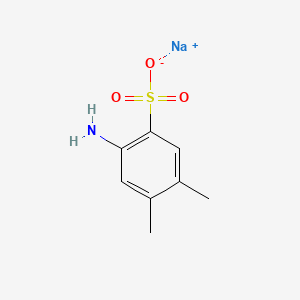
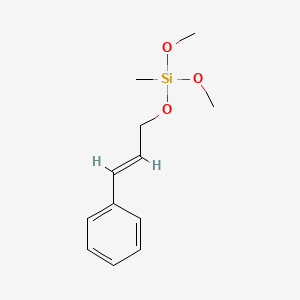

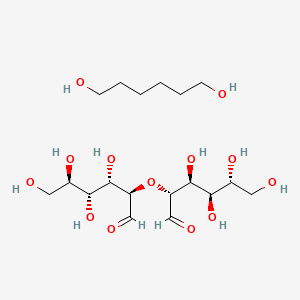
![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)
